

Long-Term Administration of Tricreatine Malate in Research Animals: Application Notes and Protocols

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Compound of Interest

Compound Name: *Tricreatine malate*

Cat. No.: *B12698332*

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Disclaimer: Scientific literature extensively covers the long-term administration of creatine, predominantly in the form of creatine monohydrate, in various animal models. In contrast, specific research on **tricreatine malate** is limited. The following application notes and protocols are therefore based on the well-established research for creatine monohydrate, which serves as the foundational compound for understanding the physiological effects of creatine supplementation. These protocols can be adapted for studies involving **tricreatine malate**, with the consideration that pharmacokinetic and solubility differences may exist.

Introduction

Tricreatine malate is a compound formed by three creatine molecules attached to one molecule of malic acid. It is purported to have greater solubility and bioavailability, and to cause less gastrointestinal distress compared to creatine monohydrate. Malic acid is an intermediate in the Krebs cycle, suggesting a potential synergistic effect on energy production. However, there is a lack of robust scientific evidence from long-term animal studies to substantiate these claims. The protocols and data presented below are derived from studies on creatine and its more common salt, creatine monohydrate, and are intended to serve as a guide for designing and executing long-term studies with **tricreatine malate** in research animals.

Data Presentation: Quantitative Effects of Long-Term Creatine Supplementation

The following tables summarize quantitative data from long-term studies of creatine supplementation in rodents. These data provide a baseline for expected physiological changes and can be used for comparative purposes in studies with **tricreatine malate**.

Table 1: Effects of Long-Term Creatine Supplementation on Body Weight and Composition in Rats

Animal Model	Creatine Form	Dosage	Duration	Change in Body Weight	Change in Lean Mass	Change in Fat Mass	Reference
Wistar Rats	Creatine Monohydrate	2 g/kg of food	10 weeks	No significant difference	Increased	Decreased	[1]
Sprague-Dawley Rats	Creatine Monohydrate	1 g/kg/day & 2 g/kg/day	12 weeks	No significant difference	-	-	
Sprague-Dawley Rats	Creatine Monohydrate	2% w/w in chow	5 weeks	No significant difference	-	-	[2]

Table 2: Effects of Long-Term Creatine Supplementation on Renal Function in Rats

Animal Model	Creatine Form	Dosage	Duration	Glomerular Filtration Rate (GFR)	Renal Plasma Flow (RPF)	Reference
Wistar Rats	Creatine Monohydrate	2 g/kg of food	10 weeks	Decreased	Decreased	[1]

Table 3: Pharmacokinetic Parameters of Creatine Monohydrate in Rats Following Oral Administration

Parameter	Low Dose (10 mg/kg)	High Dose (70 mg/kg)	Reference
Cmax (µg/mL)	7.14 ± 1.79	13.59 ± 3.57	[3]
Tmax (min)	60	60	[3]
AUC (µg·h/mL)	1139.5 ± 488	2501.33 ± 378	[3]
Oral Bioavailability	53.22 ± 11.2%	15.69 ± 3.4%	[3]

Experimental Protocols

Protocol 1: Long-Term Oral Administration of Tricreatine Malate in Rodent Feed

Objective: To assess the long-term physiological and toxicological effects of **tricreatine malate** administered through the diet.

Materials:

- **Tricreatine malate** powder
- Standard rodent chow

- Homogenizer/mixer
- Animal caging and husbandry supplies
- Analytical balance

Procedure:

- **Animal Model:** Select an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice) of a specific age and sex.
- **Dosage Calculation:** Determine the desired dosage of **tricreatine malate** (e.g., 1-2% by weight of the chow).^{[2][4]}
- **Diet Preparation:** a. Mill the standard rodent chow into a powder. b. Accurately weigh the powdered chow and the calculated amount of **tricreatine malate**. c. Thoroughly mix the two powders in a homogenizer until a uniform mixture is achieved. d. Re-pellet the chow or provide it in powdered form in appropriate feeders.
- **Acclimation:** Acclimate the animals to the housing conditions and handling for at least one week prior to the start of the study.
- **Study Groups:** Randomly assign animals to control (standard chow) and experimental (**tricreatine malate**-supplemented chow) groups.
- **Administration:** Provide the respective diets and water ad libitum for the duration of the study (e.g., 8-52 weeks).
- **Monitoring:** a. Monitor food and water intake and body weight weekly. b. Perform regular health checks. c. Collect blood and urine samples at predetermined intervals for biochemical analysis (e.g., kidney and liver function markers).
- **Terminal Procedures:** At the end of the study period, euthanize the animals and collect tissues (e.g., muscle, liver, kidney, brain) for histological and biochemical analysis.

Protocol 2: Oral Gavage Administration of Tricreatine Malate

Objective: To administer a precise daily dose of **tricreatine malate** for long-term studies.

Materials:

- **Tricreatine malate** powder
- Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
- Oral gavage needles (size appropriate for the animal)
- Syringes
- Analytical balance
- Vortex mixer or sonicator

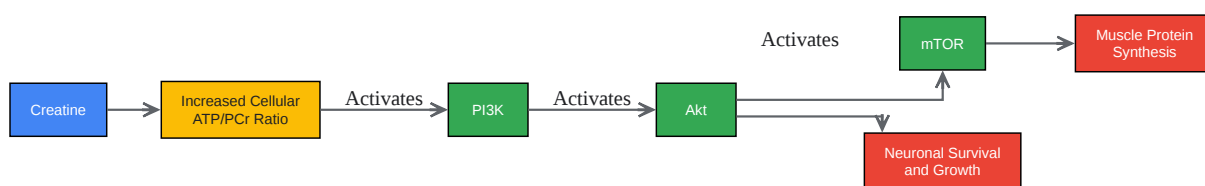
Procedure:

- **Animal Model:** As described in Protocol 1.
- **Dosage Calculation:** Calculate the required dose of **tricreatine malate** in mg/kg of body weight.
- **Suspension Preparation:** a. Accurately weigh the **tricreatine malate**. b. Suspend the powder in the chosen vehicle at the desired concentration. c. Use a vortex mixer or sonicator to ensure a uniform suspension. Prepare fresh daily.
- **Animal Handling and Restraint:** a. Gently restrain the animal, ensuring it is calm to minimize stress.
- **Gavage Administration:** a. Measure the correct volume of the **tricreatine malate** suspension into a syringe fitted with a gavage needle. b. Gently insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
- **Frequency:** Administer the dose once daily, or as required by the study design, for the duration of the experiment.
- **Monitoring and Terminal Procedures:** As described in Protocol 1.

Mandatory Visualizations

Signaling Pathways

The neuroprotective and ergogenic effects of creatine are partly attributed to its role in cellular energy metabolism and its influence on certain signaling pathways. One such pathway is the PI3K/Akt pathway, which is involved in cell survival and protein synthesis.

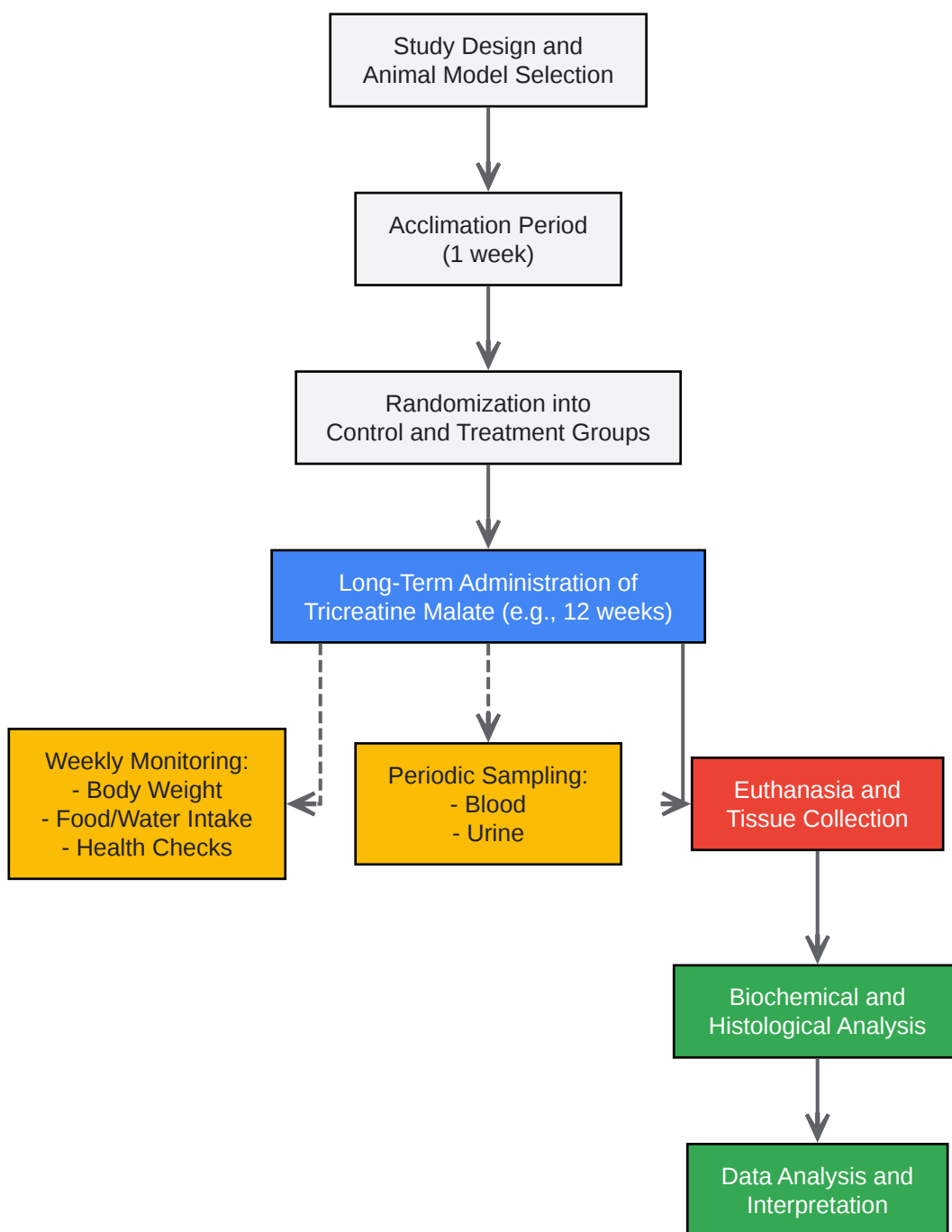


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Caption: PI3K/Akt signaling pathway potentially influenced by creatine.

Experimental Workflow

The following diagram illustrates a typical workflow for a long-term study on the effects of **tricreatine malate** in a rodent model.

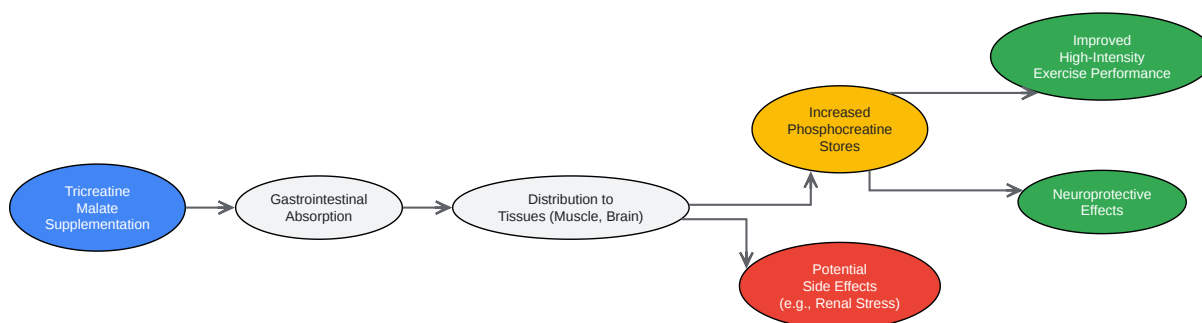


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Caption: General experimental workflow for long-term rodent studies.

Logical Relationships

This diagram outlines the logical relationship between creatine supplementation and its potential physiological outcomes based on existing research.



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Caption: Logical flow of creatine's physiological effects.

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